molecular formula C10H13N5O2 B11376032 N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide

Cat. No.: B11376032
M. Wt: 235.24 g/mol
InChI Key: BLYXJMDPYJSSMO-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BUTANAMIDE is a chemical compound with the empirical formula C6H6N4O It is known for its unique structure, which includes a triazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BUTANAMIDE typically involves the reaction of enaminonitrile with hydrazides under specific conditions. For instance, one method involves using enaminonitrile and 4-methoxybenzohydrazide as starting materials in toluene, stirred at 120°C for 24 hours . Another approach includes microwave-mediated, catalyst-free synthesis, which has been shown to improve yield and efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. For instance, its binding to HIV TAR RNA suggests it may interfere with viral replication processes . Additionally, its role as a dihydroorotate dehydrogenase inhibitor indicates it may disrupt pyrimidine biosynthesis, which is crucial for cell proliferation .

Comparison with Similar Compounds

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BUTANAMIDE can be compared with other similar compounds, such as:

  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
  • NSC 32071
  • NSC 511493

These compounds share structural similarities but differ in their specific functional groups and potential applications. The uniqueness of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide

InChI

InChI=1S/C10H13N5O2/c1-3-4-7(16)12-9-13-10-11-6(2)5-8(17)15(10)14-9/h5H,3-4H2,1-2H3,(H2,11,12,13,14,16)

InChI Key

BLYXJMDPYJSSMO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC2=NC(=CC(=O)N2N1)C

Origin of Product

United States

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